m-Tolualdehyd-2,4-dinitrophenylhydrazone

Description

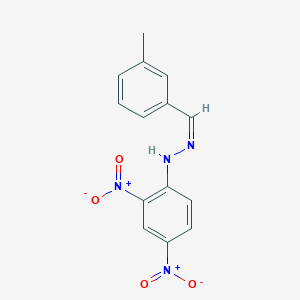

m-Tolualdehyd-2,4-dinitrophenylhydrazone (CAS 2880-05-9) is a hydrazone derivative synthesized via the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH). Its molecular formula is C₁₄H₁₂N₄O₄ (calculated molecular weight: 300.2695 g/mol) . This compound is primarily utilized in analytical chemistry for the detection and quantification of m-tolualdehyde in environmental and industrial samples through derivatization followed by high-performance liquid chromatography (HPLC) . Its structural features include a meta-methyl-substituted aromatic aldehyde moiety, which distinguishes it from positional isomers like o-tolualdehyd-DNPH and other DNPH derivatives.

Structure

2D Structure

Properties

Molecular Formula |

C14H12N4O4 |

|---|---|

Molecular Weight |

300.27 g/mol |

IUPAC Name |

N-[(Z)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9- |

InChI Key |

PQBRXQUGVASQBU-DHDCSXOGSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: In an industrial setting, the synthesis of m-Tolualdehyd-2,4-dinitrophenylhydrazone may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and iron (III) chloride (FeCl3).

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Aminoderivatives of the compound.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry: m-Tolualdehyd-2,4-dinitrophenylhydrazone is used as a reagent in organic synthesis and as a reference standard in analytical chemistry. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which m-Tolualdehyd-2,4-dinitrophenylhydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing biochemical processes.

Comparison with Similar Compounds

Structural Isomers: o-Tolualdehyd-2,4-dinitrophenylhydrazone

o-Tolualdehyd-2,4-dinitrophenylhydrazone (CAS 1773-44-0) shares the same molecular formula (C₁₄H₁₂N₄O₄) and weight as the meta isomer but differs in the position of the methyl group on the aromatic ring (ortho vs. meta). This structural variation impacts physicochemical properties:

- Chromatographic Behavior : The ortho isomer may exhibit distinct retention times in HPLC due to steric hindrance affecting molecular polarity .

- Solubility : The meta isomer’s solubility in organic solvents (e.g., acetonitrile) is critical for analytical applications, while the ortho isomer’s solubility profile may vary slightly .

- Applications : Both isomers are included in standardized mixtures (e.g., HJ 1057-2019) for environmental analysis, but their separation is essential for accurate quantification .

Table 1: Structural Isomers of Tolualdehyd-DNPH

| Compound | CAS Number | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| m-Tolualdehyd-2,4-DNPH | 2880-05-9 | 300.2695 | Environmental aldehyde analysis |

| o-Tolualdehyd-2,4-DNPH | 1773-44-0 | 300.2695 | Industrial testing standards |

Formaldehyde-2,4-dinitrophenylhydrazone (Formaldehyde-DNPH)

Key comparisons include:

- Molecular Weight : Formaldehyde-DNPH (MW: 210.14 g/mol) is lighter than m-tolualdehyd-DNPH due to the absence of a methyl group .

- Analytical Stability : Both compounds form stable hydrazones, but formaldehyde-DNPH is prone to E/Z isomerism, necessitating purification to avoid analytical errors .

- Utility : Formaldehyde-DNPH is widely used in air quality monitoring, while m-tolualdehyd-DNPH targets specific industrial pollutants .

4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)

Unlike m-tolualdehyd-DNPH:

- Biological Activity : A-007 demonstrated efficacy in Phase I clinical trials, whereas m-tolualdehyd-DNPH lacks reported therapeutic studies .

- Toxicity : Polyaryl derivatives of A-007 exhibit higher cytotoxicity (10²–10³-fold) but introduce risks like cardiotoxicity, which are unstudied in m-tolualdehyd-DNPH .

Salicylaldehyde-2,4-dinitrophenylhydrazone

- Crystal Structure: Salicylaldehyde-DNPH crystallizes in a monoclinic system (space group P2₁/c), while structural data for m-tolualdehyd-DNPH remains undocumented .

- Coordination Chemistry : The hydroxyl group enables metal chelation (e.g., Co(II), Cu(II)), whereas m-tolualdehyd-DNPH’s methyl group may hinder complex formation .

Other Aldehyde-DNPH Derivatives

Comparative analysis with common aldehyde-DNPHs:

Table 2: Key Aldehyde-DNPH Derivatives

- Stability : m-Tolualdehyd-DNPH resists degradation under acidic and aqueous conditions, unlike ketone-DNPH derivatives (e.g., acetone-DNPH), which degrade rapidly .

- Isomerization : Like formaldehyde-DNPH, m-tolualdehyd-DNPH may form E/Z isomers, but its stability in standard analytical conditions minimizes quantification errors .

Metal Complexation Potential

While m-tolualdehyd-DNPH’s metal-binding capacity is unstudied, analogous hydrazones (e.g., benzil-DNPH-aniline complexes) form stable chelates with Cu(II), Ni(II), and Co(II) . The meta-methyl group could sterically hinder coordination compared to hydroxyl or amine-substituted hydrazones.

Q & A

Q. How is m-Tolualdehyd-2,4-dinitrophenylhydrazone synthesized and characterized for research applications?

- Methodological Answer: The compound is synthesized by reacting m-tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions (e.g., dilute HCl or H₂SO₄). The reaction typically involves refluxing the aldehyde with DNPH in ethanol or methanol, followed by purification via recrystallization. Characterization employs spectroscopic techniques:

- IR spectroscopy to confirm the C=N bond (stretching ~1600 cm⁻¹) and NO₂ groups (~1520 cm⁻¹ and ~1340 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to verify the aromatic proton environment and hydrazone linkage. For example, the hydrazone proton (N–H) appears as a singlet near δ 11–12 ppm in ¹H NMR .

- Mass spectrometry (MS) to confirm molecular weight (300.27 g/mol) and fragmentation patterns .

Q. What standardized protocols exist for quantifying this compound in environmental or biological samples?

- Methodological Answer: The most widely used method involves derivatizing carbonyl compounds with DNPH, followed by HPLC-UV/DAD analysis:

- Derivatization : React samples with DNPH-coated sorbents or in solution (1 hr at 25°C) to form hydrazones .

- Chromatography : Use a C18 column with acetonitrile/water gradients. m-Tolualdehyd-DNPH elutes at ~12–15 min (exact retention time depends on mobile phase optimization) .

- Calibration : Prepare mixed standard solutions (e.g., 0.6–15 µg/mL) in acetonitrile and plot peak area vs. concentration .

Key consideration : Validate recovery rates (≥90%) and limit of detection (LOD < 0.1 µg/mL) using spiked matrices .

Advanced Research Questions

Q. How does isomerization of this compound affect chromatographic analysis, and what strategies mitigate this issue?

- Methodological Answer: DNPH derivatives, including m-tolualdehyd-DNPH, exhibit E- and Z-stereoisomers due to restricted rotation around the C=N bond. This results in split HPLC peaks, complicating quantification . Mitigation strategies include:

- Temperature control : Maintain column temperature at 30–40°C to reduce isomer separation .

- Mobile phase adjustment : Increase acetonitrile content (>70%) to minimize isomer resolution .

- Post-derivatization stabilization : Acidify samples (pH 2–3) to favor a single isomer .

Validation : Confirm isomer ratios via LC-MS and ensure consistency across batches .

Q. What electronic structural features of this compound enable its use in coordinating metal ions, and how does this influence reactivity?

- Methodological Answer: The hydrazone’s C=N group and electron-withdrawing nitro groups create a π-conjugated system, enhancing metal-chelation capacity. For example:

- Coordination sites : The hydrazone nitrogen and aromatic oxygen/nitro groups bind transition metals (e.g., Cu²⁺, Ni²⁺), forming octahedral or square-planar complexes .

- Applications : Such complexes are studied for catalytic or antimicrobial properties. Synthesize complexes by refluxing m-tolualdehyd-DNPH with metal salts (e.g., CuCl₂) in ethanol, followed by spectral characterization (UV-Vis, EPR) .

Challenges : Competitive binding from solvents (e.g., DMSO) requires strict anhydrous conditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer: Discrepancies in spectral data (e.g., IR peak shifts or NMR splitting) often arise from impurities or solvent effects. Resolution steps:

- Purification : Re-crystallize the compound 2–3 times using ethanol/water mixtures .

- Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR to avoid solvent-induced shifts .

- Cross-validation : Compare experimental spectra with computational models (e.g., DFT calculations for IR/NMR) .

Case study : Anomalous NO₂ symmetric stretch (IR) may indicate residual DNPH; subtract impurities via baseline correction in HPLC .

Method Optimization Questions

Q. What advanced techniques improve the sensitivity of detecting this compound in trace-level analyses?

- Methodological Answer: Enhance sensitivity via:

- Pre-concentration : Solid-phase extraction (SPE) using C18 cartridges, eluting with acetonitrile .

- Mass spectrometry : Use LC-ESI-MS/MS in MRM mode (e.g., m/z 300 → 152 transition) for LODs < 0.01 µg/mL .

- Derivatization optimization : Increase DNPH concentration (2–5 mg/mL) and reaction time (2 hrs) for low-abundance aldehydes .

Data Analysis and Reporting

Q. How should researchers statistically analyze inter-laboratory variability in m-Tolualdehyd-DNPH quantification?

- Methodological Answer: Perform inter-lab validation using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.